3-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
3-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one is a brominated derivative of hexahydrochromen-4-one
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the bromination of hexahydrochromen-4-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
3-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interaction with biological molecules. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to modulate enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
- 3-Bromo-4-hydroxybenzaldehyde
- 3-Bromo-4-hydroxycinnamic acid
- 3-Bromo-4-difluoromethoxybenzaldehyde
Comparison: Compared to these similar compounds, 3-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its hexahydrochromen backbone, which imparts different chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other brominated compounds may not be suitable.
Properties
Molecular Formula |
C9H11BrO2 |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C9H11BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h5-6,8H,1-4H2 |
InChI Key |
WCGZENUNQBUHNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)C(=CO2)Br |
Origin of Product |
United States |
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